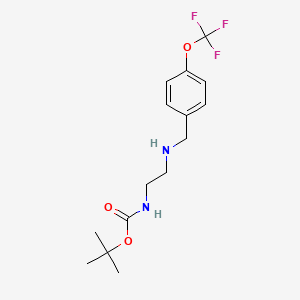

tert-Butyl (2-((4-(trifluoromethoxy)benzyl)amino)ethyl)carbamate

Overview

Description

Synthesis Analysis

The synthesis of this compound involves the reaction of 4-(trifluoromethoxy)-benzaldehyde with N-(2-aminoethyl)carbamic acid tert-butyl ester in methylene chloride. Sodium triacetoxy borohydride is added and the reaction mixture is stirred at room temperature for 4 hours . The reaction mixture is then concentrated, diluted with ethyl acetate, washed with 1N NaOH and concentrated in vacuo. The residue is purified by silica gel chromatography to afford the desired product .Chemical Reactions Analysis

The Boc group in this compound is stable towards most nucleophiles and bases . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .Scientific Research Applications

Pharmacological Potential

Research into aminoalkanolic derivatives of xanthone, which share structural similarities with tert-Butyl (2-((4-(trifluoromethoxy)benzyl)amino)ethyl)carbamate, has demonstrated potential antiepileptic activity. These compounds, synthesized through specific amination processes, exhibited significant anticonvulsant properties in preclinical models, hinting at their potential pharmacological applications in treating seizure disorders. The study highlights the promising compounds, particularly those with tert-butyl-amino substitutions, showcasing their effectiveness in standard anticonvulsant tests and their similarity in protective indices to established treatments like valproate and phenytoin (Marona, Górka, & Szneler, 1998).

Neuropharmacology Insights

Further investigations into primary amino acid derivatives, closely related to this compound, have uncovered their dual role in mitigating convulsions and neuropathic pain. These studies, focusing on the pharmacological management of epilepsy and neuropathic pain, introduced a novel class of anticonvulsants known as functionalized amino acids (FAAs). The research delineated the anticonvulsant efficacy of these compounds, surpassing some clinical antiepileptic drugs, thereby contributing valuable insights into neuropharmacological research and potential therapeutic applications (King et al., 2011).

Genetic and Toxicological Studies

A comprehensive understanding of the genetic and toxicological aspects of related carbamate compounds has been enhanced through studies on teratogenic and carcinogenic effects. Investigations into a series of carbamate compounds, including those structurally related to this compound, have elucidated their impact on genetic material, providing crucial data for assessing potential risks associated with their use (DiPaolo & Elis, 1967).

properties

IUPAC Name |

tert-butyl N-[2-[[4-(trifluoromethoxy)phenyl]methylamino]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21F3N2O3/c1-14(2,3)23-13(21)20-9-8-19-10-11-4-6-12(7-5-11)22-15(16,17)18/h4-7,19H,8-10H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJAXRIYIAUFOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNCC1=CC=C(C=C1)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

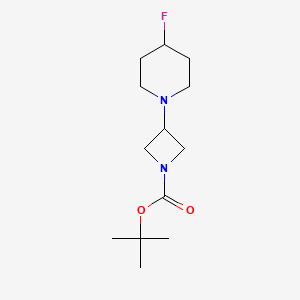

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B1398013.png)

![4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1398018.png)

![6-Methylimidazo[1,2-a]pyrazine](/img/structure/B1398020.png)

![(1R,3s,5S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1398028.png)